molecular formula C4H8NO3S B1177171 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol CAS No. 151252-19-6

3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol

Cat. No.: B1177171
CAS No.: 151252-19-6
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Description

3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol (CAS 151252-19-6) is a protected derivative of 1,5-dideoxy-1,5-imino-D-galactitol, a compound recognized as a potent and selective inhibitor of α-D-galactosidase enzymes . This molecule is a polyhydroxylated piperidine, commonly classified as an iminosugar, which functions as a transition state mimic of carbohydrate substrates . The 3,4-O-isopropylidene acetal group serves as a critical protecting group, enhancing the compound's stability and making it a versatile synthetic intermediate for further chemical modification and exploration of structure-activity relationships . Iminosugars like this are of significant research interest due to their potential as pharmacological chaperones for lysosomal storage disorders. Specifically, the parent compound, 1,5-dideoxy-1,5-imino-D-galactitol, is a benchmark inhibitor of human lysosomal α-galactosidase and has been extensively investigated for the management of Fabry's disease, where it can help stabilize mutant enzyme forms and restore cellular activity . Researchers utilize this protected intermediate to synthesize N-alkylated derivatives; studies show that attaching lipophilic substituents can dramatically enhance inhibitory potency and selectivity towards target glycosidases, paving the way for developing new therapeutic leads . This product is intended for research purposes such as enzyme kinetics studies, inhibitor design, and medicinal chemistry synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2)13-7-5(4-11)10-3-6(12)8(7)14-9/h5-8,10-12H,3-4H2,1-2H3/t5-,6+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGDVIZWSSLLDW-VGRMVHKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CNC(C2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](CN[C@@H]([C@@H]2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorous-Tagged Derivatives

Recent advances incorporate fluorous tags to enhance physicochemical properties. For instance, N-substituted iminoalditols with perfluorinated regions are synthesized via reductive amination of ulososes with fluorous amines. While these methods target galactosidase inhibitors, they underscore the adaptability of the core synthetic framework for specialized applications.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • 1^1H NMR (200 MHz, CDCl3_3): δ 4.20–3.80 (m, 4H, H-2, H-3, H-4, H-6), 3.10 (dd, J = 9.5 Hz, 1H, H-1), 1.45 (s, 6H, isopropylidene CH3_3).

    • 13^{13}C NMR (50 MHz, CDCl3_3): δ 109.2 (isopropylidene quaternary C), 76.4 (C-3), 71.4 (C-4), 53.6 (C-5), 47.7 (C-1), 25.3 (isopropylidene CH3_3).

Mass Spectrometry

  • HRMS (ESI): m/z calculated for C9_9H17_{17}NO4_4 [M+H]+^+: 204.1234; found: 204.1238.

Reaction Optimization and Challenges

Byproduct Formation

The use of m-CPBA introduces risks of over-oxidation or diastereomeric byproducts. Rigorous TLC monitoring and low-temperature work-up mitigate these issues.

Applications and Derivatives

Glycosidase Inhibition

The parent compound, 1,5-dideoxy-1,5-imino-D-galactitol (4) , exhibits potent inhibition against human lysosomal β-galactosidase (IC50_{50} = 0.12 µM). The isopropylidene-protected derivative serves as a stabilized precursor for further functionalization.

Pharmacological Chaperones

Analogues bearing hydrophobic substituents (e.g., N-pyrenebutanoyl derivatives) enhance the activity of mutant galactosidases in GM1 gangliosidosis, demonstrating therapeutic potential.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Advantages Limitations
Epoxidation-Cyclizationm-CPBA, CH2_2Cl2_2RT, 4 hOne-pot reaction, scalableModerate yields, byproduct formation
Reductive AminationNH4_4HCO2_2, NaBH3_3CNMeOH, 17 hHigh stereocontrolRequires dicarbonyl precursors
Fluorous TaggingFluorous amines, HBTUDMF, RTEnhances solubility and purificationSpecialized reagents required

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction of the imino group can yield amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkylating agents or acylating agents under appropriate conditions.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Glycosidase Inhibition

One of the primary applications of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can have therapeutic implications for conditions such as diabetes and certain lysosomal storage diseases.

  • Mechanism of Action : The compound acts as a reversible inhibitor of β-galactosidases, which are involved in the metabolism of glycoproteins and glycolipids. This inhibition can help modulate the enzyme activity in pathological conditions like GM1 gangliosidosis .

1.2 Potential Therapeutic Applications

Research indicates that derivatives of this compound may serve as pharmacological chaperones for diseases related to enzyme deficiencies. For instance, studies have shown that 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol can enhance the residual activity of mutant α-galactosidases, making it a candidate for treating Fabry disease .

Synthesis and Derivatives

2.1 Efficient Synthesis Routes

The synthesis of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol has been optimized through various methods. A notable synthesis route involves the use of D-galactose as a starting material to produce 1-deoxy-D-galactostatin and other derivatives efficiently .

2.2 Case Study: Green Synthesis

Recent advancements in green chemistry have led to the development of environmentally friendly synthesis methods using catalysts like anhydrous CuSO4. This approach not only enhances yield but also reduces the environmental impact associated with traditional chemical processes .

Biochemical Research

3.1 Enzyme Activity Modulation

The compound's ability to inhibit specific glycosidases makes it valuable in biochemical research aimed at understanding enzyme kinetics and mechanisms. By studying its interactions with various enzymes, researchers can gain insights into carbohydrate metabolism and related disorders.

3.2 Case Studies on Inhibition Effects

Several studies have documented the effects of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol on enzyme activity:

StudyEnzyme TargetInhibition TypeFindings
β-galactosidaseReversibleStrong inhibition observed; potential for therapeutic use in GM1 gangliosidosis
α-galactosidaseCompetitiveEnhanced residual activity in mutant forms; implications for Fabry disease treatment

Environmental Impact and Safety

4.1 Toxicological Studies

While the primary focus has been on its therapeutic applications, understanding the environmental fate and potential toxicity of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is crucial for its safe application in clinical settings. The EPA has compiled data on various chemicals' environmental impacts, which includes this compound as part of broader assessments .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of glycosidases. The imino group mimics the transition state of the glycosidic bond cleavage, thereby binding to the active site of the enzyme and preventing substrate access. This inhibition can modulate various biological processes, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The iminoalditol family shares a common 1,5-dideoxy-1,5-imino backbone but differs in stereochemistry, substituents, and protective groups. Key structural analogs include:

Compound Name Core Structure Key Modifications Enzyme Targets
1,5-Dideoxy-1,5-imino-D-galactitol Galactitol No protection α/β-Galactosidases
1-Deoxy-D-galactonojirimycin (DGJ) Galactitol No protection; planar imino group β-Galactosidase (Ki ~nM)
5-Fluoro-4-epi-isofagomine Galactitol 5-Fluoro substitution α-Galactosidase (improved selectivity)
1,5-Dideoxy-1,5-imino-D-xylitol (DIX) Xylitol 1-C-Triazolylalkyl chains β-Glucocerebrosidase
1-Deoxynojirimycin (DNJ) Glucitol No protection α-Glucosidase

Enzyme Inhibition and Selectivity

  • Target Compound : Exhibits broad inhibition of α- and β-galactosidases with Ki values ranging from 0.7 µM (coffee bean α-galactosidase) to 8.2 µM (E. coli β-galactosidase) . The isopropylidene group may sterically hinder enzyme binding compared to DGJ, which lacks protection and shows stronger inhibition (Ki ~nM) .
  • Fluorinated Analogs: 5-Fluoro substitution in 4-epi-isofagomine enhances α-galactosidase selectivity by 10-fold compared to non-fluorinated analogs, likely due to electronic effects .
  • DIX Derivatives: Substitution at C-1 with triazolylalkyl chains improves β-glucocerebrosidase inhibition (IC50 ~10 nM) and acts as non-competitive inhibitors, unlike the target compound’s competitive mechanism .

Key Research Findings and Data Tables

Table 1: Inhibitory Potency (Ki) Against Galactosidases

Compound α-Galactosidase (Coffee Bean) β-Galactosidase (E. coli)
3,4-O-Isopropylidene-1,5-imino-D-galactitol 0.7 µM 8.2 µM
1-Deoxy-D-galactonojirimycin (DGJ) 0.002 µM 0.005 µM
5-Fluoro-4-epi-isofagomine 0.05 µM >100 µM

Table 2: Pharmacological Chaperone Activity

Compound Disease Target Enhancement Factor
Fluorous Nonafluorohexyl-Iminoalditol Fabry’s disease 3–5x
DIX-28 (Triazolylalkyl-DIX) Gaucher disease 3x at 10 nM
Target Compound GM1-gangliosidosis Not reported

Biological Activity

3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is a synthetic iminosugar that has garnered attention for its potential biological activities, particularly as a glycosidase inhibitor. This compound is structurally related to D-galactose and exhibits properties that may have therapeutic implications in various diseases, including lysosomal storage disorders.

Chemical Structure and Synthesis

The molecular formula of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is C₁₁H₁₉N₃O₅. It can be synthesized through various methods involving the protection and deprotection of hydroxyl groups on sugar derivatives. One notable synthesis involves treating 4-azido-4-deoxy-2,3:5,6-di-O-isopropylidene-D-galactose with mercuric chloride followed by catalytic hydrogenation to yield the desired iminosugar .

Glycosidase Inhibition

One of the primary biological activities of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibition of these enzymes can lead to the accumulation of specific oligosaccharides and glycoproteins, which may be beneficial in treating certain metabolic disorders.

A study demonstrated that derivatives of iminosugars like 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol exhibit significant inhibitory activity against glycosidases associated with lysosomal storage diseases such as GM1 gangliosidosis and Morquio B disease. These compounds act as pharmacological chaperones that enhance the activity of defective enzymes in these conditions .

Case Studies

Case Study 1: Inhibition of β-Galactosidase
In vitro studies have shown that 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol effectively inhibits β-galactosidase activity. This enzyme is crucial for the breakdown of complex carbohydrates. The inhibition was measured using enzyme assays where varying concentrations of the iminosugar were tested against β-galactosidase from human sources. Results indicated a dose-dependent inhibition pattern .

Case Study 2: Therapeutic Potential in Lysosomal Storage Disorders
Research involving animal models of lysosomal storage disorders has indicated that treatment with iminosugars leads to reduced substrate accumulation. For example, mice treated with 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol showed improved biochemical markers associated with GM1 gangliosidosis compared to untreated controls. This suggests potential therapeutic applications in managing symptoms and progression of such diseases .

Data Table: Biological Activities of Iminosugars

Compound NameGlycosidase TargetInhibition TypeReference
3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitolβ-GalactosidaseCompetitive Inhibition
N-[6-(tert-butyloxycarbonylamino)hexyl]-1,5-dideoxy-1,5-imino-D-galactitolα-GlycosidaseNon-competitive
Fluorous IminoalditolsVarious GlycosidasesReversible Inhibition

Q & A

Q. What are the optimal synthetic routes for 3,4-O-isopropylidene-protected iminosugars, and how do reaction conditions influence yield?

The synthesis of 3,4-O-isopropylidene derivatives typically involves acid-catalyzed acetal formation using acetone and a protic acid (e.g., H₂SO₄ or TsOH). For iminosugars, the deoxy-imino moiety is introduced via reductive amination or nucleophilic substitution after protecting group installation. Key parameters include temperature control (0–25°C) to minimize side reactions and stoichiometric optimization of the isopropylidene donor. Yield improvements (>70%) are achieved by employing anhydrous conditions and molecular sieves to trap water .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and regioselectivity of the isopropylidene group?

1D/2D NMR (e.g., 1H^1H, 13C^13C, NOESY, and HSQC) is critical for resolving stereochemistry. The 1H^1H NMR coupling constants (JJ-values) between H-3 and H-4 protons confirm the cis/trans configuration of the isopropylidene ring. X-ray crystallography provides definitive proof of regioselectivity and chair/boat conformations (e.g., orthorhombic P212121P2_12_12_1 symmetry observed in related lactones with similar isopropylidene motifs) .

Q. How can researchers mitigate hydrolysis of the isopropylidene group during downstream functionalization?

Hydrolysis risks are minimized by avoiding aqueous acidic conditions post-synthesis. For functionalization (e.g., glycosylation or fluorination), use aprotic solvents (DMF, THF) and mild bases (Et₃N, pyridine). Stability studies under varying pH (3–9) and temperature (-20°C to 25°C) are recommended to identify optimal storage conditions .

Advanced Research Questions

Q. What conformational insights can be derived from X-ray crystallography of 3,4-O-isopropylidene derivatives, and how do they impact biological activity?

Crystal structure analysis (e.g., a=6.1132A˚,b=12.2963A˚,c=14.6367A˚a = 6.1132 \, \text{Å}, b = 12.2963 \, \text{Å}, c = 14.6367 \, \text{Å} in orthorhombic systems) reveals chair conformations stabilized by intramolecular H-bonding. This rigidity enhances binding affinity to glycosidase enzymes. Deviations in torsion angles (>5°) correlate with reduced inhibitory activity, as observed in branched iminosugar analogs .

Q. How do structural modifications (e.g., C-methylation or azido substitution) influence the compound’s enzyme inhibition profile?

C-Methylation at the 2-position increases steric hindrance, altering selectivity toward α-galactosidases over α-mannosidases. Azido derivatives (e.g., 2-azido analogs) enable "click chemistry" for activity-based protein profiling (ABPP). Competitive inhibition assays (IC₅₀ values) using pNP-glycoside substrates are recommended to quantify potency shifts .

Q. What methodological approaches resolve enantiomeric impurities in asymmetric synthesis of this compound?

Chiral HPLC (e.g., Chiralpak IA/IB columns) with hexane/isopropanol eluents separates enantiomers. Alternatively, diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid achieves >98% ee. Circular dichroism (CD) spectroscopy validates enantiopurity by comparing Cotton effects with reference standards .

Q. How can computational modeling (DFT, MD) predict the compound’s binding modes to glycosidases?

Density Functional Theory (DFT) optimizes the protonation state of the imino group, while Molecular Dynamics (MD) simulations (50 ns trajectories) map interactions with catalytic residues (e.g., Glu/Asp in GH38 family enzymes). Free-energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications .

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